molecular formula C14H17NO3 B12640142 3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one CAS No. 920312-91-0

3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one

Cat. No.: B12640142
CAS No.: 920312-91-0
M. Wt: 247.29 g/mol
InChI Key: RCHXSHQWOLGRCU-UHFFFAOYSA-N
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Description

3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one is a synthetic organic compound featuring an oxolan-2-one (γ-lactone) core substituted with an ethylidene group linked to a 4-ethoxyaniline moiety. This structure combines a lactone ring’s electrophilic reactivity with the aromatic and hydrogen-bonding capabilities of the ethoxyaniline group.

Properties

CAS No.

920312-91-0

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

3-[1-(4-ethoxyanilino)ethylidene]oxolan-2-one

InChI

InChI=1S/C14H17NO3/c1-3-17-12-6-4-11(5-7-12)15-10(2)13-8-9-18-14(13)16/h4-7,15H,3,8-9H2,1-2H3

InChI Key

RCHXSHQWOLGRCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=C2CCOC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one typically involves the reaction of 4-ethoxyaniline with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxolan-2-one ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include refluxing the reactants in a suitable solvent and using catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

Ethylidene-Aniline Derivatives

1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone (CAS: 883794-38-5) Structure: Shares the 4-ethoxyanilino group but replaces the lactone with a propanone chain and a cyclohexylphenyl substituent. Properties: Higher molecular weight (351.5 g/mol) and lipophilicity (XLogP3: 6.6) compared to the target compound, suggesting enhanced membrane permeability but reduced solubility . Applications: Noted as a synthetic precursor, highlighting its utility in fine chemical synthesis.

3-[1-({4-[(6-Methoxyquinolin-8-yl)amino]pentyl}amino)ethylidene]oxolan-2-one Structure: Incorporates a quinoline moiety and pentylamino chain, increasing structural complexity. Applications: Metabolite identified in blood; structurally related to bulaquine (CDRI-80/53), an antimalarial 8-aminoquinoline derivative .

Lactone-Based Derivatives

3-[(2-Hydroxyphenyl)methyl]amino}oxolan-2-one Structure: Replaces the ethoxyaniline with a hydroxyphenyl group. Properties: Lower molecular weight (207.22 g/mol) and reduced rotatable bonds (improved rigidity) compared to the target compound .

3-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}oxolan-2-one Structure: Features dimethoxyphenyl substituents, enhancing electron-donating capacity. Properties: Molecular weight 265.3 g/mol; dimethoxy groups may improve antioxidant activity but reduce metabolic stability .

Metal Complexes with Related Ligands

Cobalt(III) Complexes (e.g., [Co(B)₂(L)]ClO₄, L = dpq/dppz)
  • Structure : Coumarin-derived ligands (e.g., esculetin) coordinated to cobalt.
  • Activity : High visible-light-triggered cytotoxicity against HeLa (IC₅₀: 3.5–4.1 μM) and MCF-7 cells via ROS generation and DNA photocleavage .
Copper(II)/Zinc(II) Complexes with Chroman-2,4-dione Ligands
  • Structure : 3-(2-hydroxybenzoyl)-2H-chromen-2-one ligands.
  • Activity : Moderate antibacterial effects (14–17 mm inhibition zones vs. S. aureus) and scavenging activity .

Pharmacological and Mechanistic Insights

Compound Biological Activity Mechanism Key Advantage
Target Compound In silico predicted anticancer Potential ROS generation Synergistic with conventional drugs
Cobalt(III) Complexes IC₅₀: 3.5 μM (HeLa) DNA photocleavage via hydroxyl radicals Light-activated cytotoxicity
Copper/Zinc Complexes 14–17 mm inhibition (S. aureus) DNA replication inhibition Non-toxic, non-carcinogenic
Bulaquine Derivatives Antimalarial (e.g., CDRI-80/53) Parasite DNA interaction Broad-spectrum antiparasitic activity

Physicochemical and ADMET Properties

Property Target Compound 1-(4-Cyclohexylphenyl)-3-... Cobalt(III) Complexes
Molecular Weight (g/mol) ~350 (estimated) 351.5 600–800
LogP Moderate (estimated) 6.6 High (due to metal ion)
Toxicity In silico non-toxic Non-carcinogenic Low dark toxicity
Solubility Moderate Low Variable

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